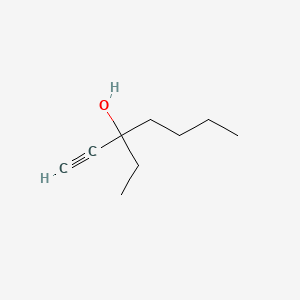

3-Ethyl-1-heptyn-3-ol

Description

Overview of Tertiary Acetylenic Alcohols in Synthetic Chemistry

Tertiary acetylenic alcohols are a class of compounds that have long been recognized for their value as starting materials and intermediates in organic synthesis. google.com Their utility stems from the presence of two reactive sites: the hydroxyl group and the terminal alkyne. The hydroxyl group can undergo typical alcohol reactions, while the triple bond allows for a variety of additions and coupling reactions.

The synthesis of tertiary acetylenic alcohols can be achieved through several methods, most notably the Favorskii reaction, which involves the addition of an alkyne to a ketone. nih.gov A common approach involves treating a ketone with an alkali metal hydroxide (B78521) to form an intermediate, which is then reacted with acetylene (B1199291). google.com Another well-established method is the reaction of a metal acetylide, such as a lithium or Grignard reagent, with a ketone. researchgate.net These synthetic routes provide access to a diverse range of tertiary acetylenic alcohols with various substituents.

In synthetic chemistry, these alcohols are versatile building blocks. For instance, they can be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The terminal alkyne is particularly useful in "click chemistry," a set of powerful and reliable reactions for rapidly and efficiently joining molecular building blocks. Furthermore, tertiary acetylenic alcohols can be transformed into other functional groups; for example, they can be oxidized to form ketones or carboxylic acids, and the triple bond can be reduced to a double or single bond.

Academic Significance and Research Trajectory of 3-Ethyl-1-heptyn-3-ol

The academic significance of this compound lies in its role as a specific example within the broader class of tertiary acetylenic alcohols. Its structure, featuring a butyl group and an ethyl group attached to the carbinol carbon (the carbon bearing the hydroxyl group), provides a model for studying the influence of alkyl substituents on the reactivity and properties of this class of compounds.

Research involving this compound has touched upon its synthesis and its utility as an intermediate. For example, it is mentioned as a potential starting material in the synthesis of 3-methylpyrazole (B28129) derivatives, highlighting its role as a precursor in the formation of heterocyclic compounds. google.com

The physical and chemical properties of this compound have been characterized, providing essential data for its use in research and development. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| Boiling Point | 169.4 °C at 760 mmHg lookchem.comchemsrc.com |

| Density | 0.885 g/cm³ lookchem.com |

| Flash Point | 57 °C lookchem.comchemsrc.com |

| Refractive Index | 1.456 lookchem.comchemsrc.com |

These properties are crucial for designing reaction conditions and for the purification of products derived from this alcohol. The compound's moderate boiling point and its nature as a colorless to light yellow liquid make it amenable to standard laboratory procedures. tcichemicals.com

Furthermore, the study of compounds like this compound contributes to a deeper understanding of reaction mechanisms and stereochemistry in organic synthesis. The asymmetric synthesis of tertiary propargylic alcohols, a class to which this compound belongs, is an area of active research aimed at producing enantiomerically pure compounds, which are often essential for pharmaceutical applications. acs.org While specific research on the asymmetric synthesis of this compound is not widely documented, the general methods developed for this class of compounds are applicable.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylhept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-7-8-9(10,5-2)6-3/h2,10H,4,6-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCLTIFWSNGTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277815 | |

| Record name | 3-Ethyl-1-heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-61-2 | |

| Record name | 3-Ethyl-1-heptyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 4328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5396-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-1-heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1-heptyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethyl 1 Heptyn 3 Ol

Classical Organometallic Approaches in 3-Ethyl-1-heptyn-3-ol Synthesis

Traditional methods for the synthesis of this compound and its analogs heavily rely on the addition of organometallic reagents to carbonyl compounds. These approaches are characterized by their straightforward nature and broad applicability.

Grignard Reaction Pathways for Tertiary Acetylenic Alcohols

The Grignard reaction is a cornerstone in the synthesis of tertiary alcohols, including this compound. The most direct pathway involves the reaction of an ethynylmagnesium halide with 3-heptanone (B90015). In this reaction, the highly nucleophilic ethynyl (B1212043) Grignard reagent attacks the electrophilic carbonyl carbon of 3-heptanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

The general mechanism involves the formation of the Grignard reagent from a terminal alkyne and a suitable Grignard reagent like ethylmagnesium bromide, followed by the nucleophilic addition to the ketone.

Reaction Scheme:

HC≡CH + C₂H₅MgBr → HC≡CMgBr + C₂H₆

HC≡CMgBr + (C₄H₉)(C₂H₅)C=O → (C₄H₉)(C₂H₅)C(OMgBr)C≡CH

(C₄H₉)(C₂H₅)C(OMgBr)C≡CH + H₃O⁺ → this compound + Mg(OH)Br

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly basic Grignard reagent.

| Starting Materials | Reagents | Solvent | Temperature | Yield (%) | Reference |

| 3-Heptanone, Ethyne (B1235809) | Ethylmagnesium bromide, H₃O⁺ | Diethyl ether | 0 °C to rt | ~70-85 | General Procedure |

| 3-Pentanone, Phenylacetylene | Phenylmagnesium bromide, H₃O⁺ | THF | 0 °C to rt | High | General Procedure |

Organozinc Reagent Utilization in Alkynylation Reactions

Organozinc reagents, while generally less reactive than their Grignard counterparts, offer a milder and sometimes more selective alternative for the synthesis of tertiary acetylenic alcohols. The reaction of an alkynylzinc reagent with a ketone, such as 3-heptanone, proceeds via a similar nucleophilic addition mechanism. wikipedia.org

The Barbier reaction is a notable one-pot variation where the organozinc reagent is generated in situ from an alkyl halide and zinc metal in the presence of the carbonyl substrate. wikipedia.org This approach is advantageous as it avoids the separate preparation of the organometallic reagent. Organozinc reagents are also known for their greater tolerance to certain functional groups compared to Grignard reagents.

| Ketone | Alkynyl Halide | Metal | Solvent | Conditions | Product | Yield (%) |

| 3-Heptanone | 1-Bromoethyne | Zinc | THF | Room Temperature | This compound | Moderate to Good |

| Acetophenone | Propargyl Bromide | Zinc | THF | Room Temperature | 1-Phenyl-2-butyn-1-ol | Good |

Lithium Alkynylide Intermediates in this compound Formation

Lithium alkynylides are another class of powerful nucleophiles used for the synthesis of acetylenic alcohols. These are typically prepared by the deprotonation of a terminal alkyne with a strong lithium base, such as n-butyllithium (n-BuLi), in an inert solvent like THF at low temperatures. The resulting lithium alkynylide then readily adds to a ketone.

For the synthesis of this compound, lithium acetylide would be generated from acetylene (B1199291) and n-BuLi and then reacted with 3-heptanone. The reaction is generally fast and provides high yields of the desired tertiary alcohol. Careful control of the reaction temperature is crucial to avoid side reactions.

| Ketone | Alkyne | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Heptanone | Acetylene | n-BuLi | THF | -78 to rt | High |

| Cyclohexanone | Phenylacetylene | n-BuLi | THF | -78 to rt | >90 |

Contemporary Catalytic Strategies for this compound and Analogs

In recent years, the development of catalytic methods for C-C bond formation has provided more efficient and atom-economical routes to complex molecules. These strategies often involve transition metal catalysts that can facilitate reactions under milder conditions and with higher selectivity.

Transition Metal-Catalyzed Coupling Reactions in Alkynol Synthesis

Transition metal catalysis has emerged as a powerful tool in organic synthesis. Various transition metals, including palladium, copper, gold, and others, have been employed to catalyze the addition of alkynes to carbonyl compounds. These catalytic systems can offer advantages in terms of functional group tolerance and stereoselectivity.

Palladium catalysis is particularly prominent in cross-coupling reactions, such as the Sonogashira coupling, which typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While the direct palladium-catalyzed addition of a terminal alkyne to a ketone is less common than the classical organometallic additions, research in this area is ongoing.

Some palladium-catalyzed methodologies that could be conceptually applied or adapted for the synthesis of tertiary propargyl alcohols involve the activation of the C-H bond of the terminal alkyne by a palladium complex, followed by nucleophilic attack on the ketone. However, these methods are not as straightforward as the stoichiometric organometallic additions for this specific transformation.

More commonly, palladium catalysis is employed in reactions involving propargylic compounds themselves, rather than their direct synthesis from ketones and alkynes. For instance, palladium-catalyzed reactions of propargylic carbonates or esters with various nucleophiles are well-established.

While a direct, high-yielding palladium-catalyzed synthesis of this compound from ethyne and 3-heptanone is not a standard literature procedure, the principles of palladium catalysis in C-C bond formation suggest its potential for future development in this area. Research into palladium-catalyzed carbonyl alkynylation continues to be an active field.

Copper-Catalyzed Cross-Dehydrogenative Coupling

Copper-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy for the formation of carbon-carbon bonds by directly coupling two different C-H bonds. pnas.org This approach is highly atom-economical as it avoids the pre-functionalization of starting materials. pkusz.edu.cn The mechanism of copper-catalyzed CDC reactions often involves the oxidation of a C-H bond to generate a reactive intermediate, which then couples with a nucleophilic partner. rsc.org

While copper-catalyzed CDC has been extensively applied to the synthesis of propargylamines through the coupling of terminal alkynes with the C(sp³)–H bond adjacent to a nitrogen atom, its application to the direct synthesis of tertiary propargylic alcohols from unactivated alkanes and terminal alkynes is less common. pnas.org The challenge lies in the selective activation of a specific C(sp³)–H bond in an alkane.

A proposed mechanism for the alkynylation of a C(sp³)–H bond adjacent to a heteroatom, which could be conceptually extended, involves the formation of a copper acetylide species from the terminal alkyne. The copper catalyst then facilitates the oxidation of the substrate, for instance, through a single-electron transfer (SET) mechanism, to generate a radical or a cationic intermediate. This reactive species then couples with the copper acetylide to form the desired product. pkusz.edu.cn

Table 1: Examples of Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions (Note: The following table presents examples of Cu-catalyzed CDC for C-C bond formation, illustrating the general principle, as direct synthesis of this compound via this method is not extensively documented.)

| Substrate 1 | Substrate 2 | Copper Catalyst | Oxidant | Product Type | Reference |

| Tetrahydroisoquinoline | Phenylacetylene | CuBr | O₂ | Propargylamine | pkusz.edu.cn |

| N,N-Dimethylaniline | Phenylacetylene | CuI | TBHP | Propargylamine | pnas.org |

Asymmetric Synthesis of Chiral Alkynols, including this compound Derivatives

The development of asymmetric methods to synthesize chiral propargylic alcohols is of significant interest due to the importance of these compounds as chiral building blocks.

The most direct approach to chiral tertiary propargylic alcohols, including derivatives of this compound, is the enantioselective addition of terminal alkynes to prochiral ketones. This transformation can be achieved using chiral catalysts that create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other.

Recent advancements have seen the development of highly efficient chiral catalyst systems. For instance, chiral CCN pincer Rh(III) complexes have been successfully employed in the direct asymmetric alkynylation of ketones. nii.ac.jpnih.gov These catalysts, featuring N-heterocyclic carbene and oxazoline (B21484) hybrid ligands, have shown high enantioselectivity in the reaction of various ketones with terminal alkynes. nii.ac.jpnih.gov The proposed mechanism suggests the formation of a bis(alkynyl) Rh intermediate as the active species. nii.ac.jpnih.gov

Similarly, chiral camphorsulfonamide ligands in conjunction with zinc reagents have been utilized for the enantioselective alkynylation of aromatic ketones. nih.gov

Table 2: Enantioselective Alkynylation of Ketones with Chiral Catalysts

| Ketone | Alkyne | Chiral Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Trifluoroacetophenone | Phenylacetylene | Chiral CCN Pincer Rh(III) Complex | 95 | 93 | nii.ac.jp |

| 2-Acetylpyridine | 1-Heptyne | Chiral Camphorsulfonamide/Zn(OTf)₂ | 85 | 92 | nih.gov |

| Acetophenone | Phenylacetylene | Chiral Salen-Cobalt Complex | 88 | 90 | nih.gov |

Diastereoselective synthesis of chiral alkynols can be achieved by reacting a terminal alkyne with a chiral ketone or by using a chiral alkynylating agent with an achiral ketone. The inherent chirality of one of the reactants directs the stereochemical outcome of the reaction.

For substrates containing a pre-existing stereocenter, the diastereoselectivity is governed by the steric and electronic interactions between the incoming nucleophile and the chiral substrate. Felkin-Anh and Cram-chelation models are often used to predict the major diastereomer.

A notable example is the Brown crotylation, which can be adapted for propargylation, affording homoallylic alcohols with high diastereo- and enantioselectivity. nsf.govrsc.org While not a direct synthesis of this compound, the principles can be applied to the synthesis of related chiral alcohols.

Emerging and Sustainable Synthetic Protocols for this compound

The development of more sustainable and environmentally friendly synthetic methods is a key goal in modern organic chemistry.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. acs.org This methodology has the potential to be applied to the synthesis of alkynols. A plausible pathway could involve the photocatalytic generation of a ketyl radical from a ketone, which then adds to a terminal alkyne. acs.org

While direct photoredox-catalyzed synthesis of this compound is still an area of active research, related transformations have been reported. For instance, visible-light-induced one-pot syntheses of various organic molecules demonstrate the potential of this technology. rsc.orgresearchgate.net The photocatalytic conversion of tertiary alcohols on titania surfaces also suggests that light-mediated reactions can be used to transform these molecules. nih.gov

A key aspect of green chemistry is the use of environmentally friendly solvents or the elimination of solvents altogether. ijsr.net For the synthesis of propargylic alcohols, several sustainable approaches have been explored.

Ionic liquids have been investigated as recyclable reaction media for gold-catalyzed reactions of propargylic alcohols. nih.gov Their non-volatile nature and ability to dissolve a wide range of reactants and catalysts make them attractive alternatives to traditional organic solvents. nih.gov

Solvent-free conditions have also been successfully applied to the synthesis of propargylic alcohol derivatives. For example, a solid acid-catalyzed nucleophilic substitution of propargylic alcohols has been carried out without a solvent, providing a green and efficient route to 1,4-diynes. core.ac.ukrsc.orgrsc.org This approach not only reduces waste but can also lead to higher reaction rates and easier product isolation. core.ac.ukrsc.orgrsc.org

Mechanistic Elucidation and Reactivity Studies of 3 Ethyl 1 Heptyn 3 Ol

Detailed Reaction Mechanism Investigations of Tertiary Acetylenic Alcohol Formation

The formation of tertiary acetylenic alcohols, such as 3-Ethyl-1-heptyn-3-ol, is primarily achieved through the alkynylation of a ketone. wikipedia.org This process involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of a ketone. The reaction proceeds through a well-established mechanism, often referred to as the Favorskii reaction or more generally, ethynylation when acetylene (B1199291) is used. wikipedia.orgnih.gov

The mechanism can be dissected into three principal steps:

Deprotonation of the Terminal Alkyne: The reaction is initiated by the deprotonation of a terminal alkyne (in this case, acetylene) by a strong base. Common bases used for this purpose include alkali metals like sodium, organometallic reagents like n-butyllithium, or alkali metal hydroxides like potassium hydroxide (B78521) in a suitable solvent. google.commsu.edu This acid-base reaction results in the formation of a highly nucleophilic metal acetylide salt. msu.edu The sp-hybridization of the alkyne carbons increases the acidity of the terminal proton, facilitating its removal.

Nucleophilic Attack on the Carbonyl Carbon: The newly formed acetylide anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ketone (3-pentanone for the synthesis of this compound). The pi-bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom, forming a metal alkoxide intermediate. wikipedia.org This step is the key carbon-carbon bond-forming event in the synthesis.

Protonation of the Alkoxide: The final step involves the protonation of the negatively charged alkoxide intermediate. This is typically accomplished by adding a weak acid, such as water or dilute aqueous acid, during the reaction work-up. wikipedia.org This step neutralizes the intermediate and yields the final tertiary acetylenic alcohol product.

Reaction: 3-Pentanone + Acetylene → this compound

| Step | Description | Intermediate/Product |

| 1 | A strong base (e.g., NaNH₂) deprotonates acetylene (HC≡CH) to form a sodium acetylide (HC≡C⁻Na⁺). | Sodium Acetylide |

| 2 | The acetylide anion nucleophilically attacks the carbonyl carbon of 3-pentanone. | Metal Alkoxide Intermediate |

| 3 | Addition of a proton source (e.g., H₂O) protonates the alkoxide to yield the final alcohol product. | This compound |

This is an interactive data table. You can sort and filter the information as needed.

Kinetic and Thermodynamic Analyses of 3-Ethyl-1-heptyn-ol Reactions

Kinetic investigations of acetylenic alcohol synthesis have shown that reaction rates can be determined by monitoring the concentration of reactants or products over time. From this data, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation, which provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur. idpublications.org For example, studies on the synthesis of aromatic acetylenic alcohols have calculated activation energies in the range of 9-11 kcal/mol. idpublications.org

Thermodynamically, the addition of acetylides to ketones is generally an exothermic process. The formation of a new carbon-carbon sigma bond and a carbon-oxygen sigma bond (in the protonated form) is energetically more favorable than the pi-bond of the carbonyl group that is broken. However, the reaction is often performed at low temperatures to control the reaction rate and minimize side reactions, such as polymerization of the alkyne or enolization of the ketone. researchgate.net

Illustrative Kinetic Data for Tertiary Acetylenic Alcohol Formation

| Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant, k (L mol⁻¹ s⁻¹) |

| -10 | 0.0005 | 0.05 |

| 0 | 0.0012 | 0.12 |

| 10 | 0.0025 | 0.25 |

| 20 | 0.0048 | 0.48 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the effect of temperature on the reaction rate. An estimated activation energy based on this data would be approximately 10.5 kcal/mol.

Reactivity Profiles of the Alkynyl and Hydroxyl Functional Groups in this compound

This compound possesses two reactive functional groups: a terminal alkynyl group (-C≡CH) and a tertiary hydroxyl group (-OH). msu.edu The chemical behavior of the molecule is dictated by the interplay of these two groups.

Reactivity of the Alkynyl Group: The carbon-carbon triple bond and the acidic terminal proton are the primary sites of reactivity for the alkynyl group.

Acidity: The terminal proton is weakly acidic and can be removed by a strong base to form an acetylide anion. This anion is a strong nucleophile and can react with various electrophiles, such as alkyl halides. msu.edu

Addition Reactions: The triple bond is electron-rich and can undergo addition reactions. However, electrophilic additions to alkynes are often slower than to alkenes because the sp-hybridized carbons hold the pi-electrons more tightly. msu.edu Common additions include hydrogenation to form alkenes or alkanes, and hydration (often mercury-catalyzed) which would yield a ketone after tautomerization.

Nucleophilic Character: The π-electron system of the alkyne can act as a nucleophile, particularly in the presence of Lewis acids that activate an electrophile.

Reactivity of the Hydroxyl Group: The hydroxyl group is attached to a tertiary carbon, which significantly influences its reactivity.

Nucleophilicity: The oxygen atom has lone pairs of electrons, making the hydroxyl group nucleophilic. It can attack electrophiles, although this is less common for tertiary alcohols due to steric hindrance. youtube.com

Lack of Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions. libretexts.orgbyjus.com Any oxidation reaction would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com

Substitution and Elimination: In the presence of strong acids, the hydroxyl group can be protonated to form a good leaving group (water). This can lead to either substitution (Sₙ1) reactions or elimination (E1) reactions (dehydration) to form an alkene. libretexts.org

| Functional Group | Type of Reaction | Reagent/Conditions | Product Type |

| Alkynyl (-C≡CH) | Deprotonation (Acid-Base) | Strong Base (e.g., NaNH₂) | Acetylide Anion |

| Hydrogenation | H₂ / Lindlar's Catalyst | Alkene | |

| Hydrogenation | H₂ / Pd, Pt, or Ni | Alkane | |

| Electrophilic Addition | Br₂, Cl₂ | Dihaloalkene | |

| Hydroxyl (-OH) | Protonation | Strong Acid (e.g., H₂SO₄) | Oxonium Ion |

| Dehydration (Elimination) | Conc. H₂SO₄, Heat | Alkene/Enyne | |

| Substitution | HBr, HCl | Tertiary Alkyl Halide | |

| Oxidation | [O] (e.g., CrO₃) | No Reaction |

This interactive table summarizes the characteristic reactions of the functional groups in this compound.

Rearrangement Reactions and Isomerization Pathways of Acetylenic Alcohols

Tertiary α-acetylenic alcohols like this compound are susceptible to acid-catalyzed rearrangement reactions, which represent significant isomerization pathways. The two most prominent of these are the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.orgsynarchive.com These reactions often compete with each other. wikipedia.org

Meyer-Schuster Rearrangement: This reaction is the acid-catalyzed isomerization of secondary or tertiary α-acetylenic alcohols to form α,β-unsaturated carbonyl compounds. researchgate.netdrugfuture.com For a terminal alkyne like that in this compound, the expected product would be an α,β-unsaturated aldehyde. The mechanism involves the protonation of the hydroxyl group, its departure as water to form a carbocation, followed by a 1,3-hydroxyl shift to form an allene (B1206475) alcohol intermediate, which then tautomerizes to the final product. wikipedia.org

The key steps are:

Protonation of the hydroxyl group.

Loss of water to form a resonance-stabilized carbocation.

Nucleophilic attack by water on the alkyne, followed by tautomerization. A key step is the 1,3-shift of the protonated hydroxyl group. wikipedia.org

Keto-enol tautomerism to yield the α,β-unsaturated carbonyl compound. wikipedia.org

Rupe Rearrangement: The Rupe rearrangement is also an acid-catalyzed reaction but is specific to tertiary α-acetylenic alcohols. synarchive.comresearchgate.net It leads to the formation of α,β-unsaturated ketones instead of the aldehydes expected from the Meyer-Schuster pathway. wikipedia.orgdrugfuture.com The mechanism begins similarly with protonation of the alcohol and loss of water. However, instead of a 1,3-shift, it is thought to proceed through an enyne intermediate, which is then hydrated to form an enol that tautomerizes to the ketone. wikipedia.org

| Feature | Meyer-Schuster Rearrangement | Rupe Rearrangement |

| Substrate | Secondary or Tertiary α-acetylenic alcohols | Tertiary α-acetylenic alcohols |

| Catalyst | Acid (Protic or Lewis) | Strong Protic Acids |

| Key Intermediate | Allenyl cation / Allene alcohol | Enyne |

| Product (from terminal alkyne) | α,β-Unsaturated Aldehyde | α,β-Unsaturated Ketone |

| Competing Reaction | Yes, competes with Rupe for tertiary alcohols. wikipedia.org | Yes, competes with Meyer-Schuster. synarchive.com |

This table provides a comparative overview of the Meyer-Schuster and Rupe rearrangements.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Ethyl 1 Heptyn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-Ethyl-1-heptyn-3-ol is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The acetylenic proton at the C-1 position is expected to appear as a singlet in the range of δ 2.0-3.0 ppm. The hydroxyl proton's chemical shift is variable and can be influenced by solvent, concentration, and temperature, but it typically appears as a broad singlet. The protons of the ethyl and butyl groups will show characteristic multiplets due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~2.43 | s | 1H | H-1 (C≡CH) |

| ~2.04 | s (broad) | 1H | OH |

| ~1.55-1.77 | m | 4H | H-4, H-2' |

| ~1.36-1.49 | m | 4H | H-5, H-6 |

| ~1.04 | t | 3H | H-1' (CH₃) |

| ~0.93 | t | 3H | H-7 |

Note: Predicted data is based on spectral analysis of similar compounds and empirical NMR prediction tools. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals, one for each unique carbon atom in the structure. The chemical shifts of the alkynyl carbons are particularly characteristic, with the terminal alkyne carbon (C-1) appearing further downfield than the substituted alkynyl carbon (C-2). The carbinol carbon (C-3), being attached to an oxygen atom, will also exhibit a significant downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~86.0 | C-2 (C≡C) |

| ~73.0 | C-1 (C≡CH) |

| ~72.0 | C-3 (C-OH) |

| ~45.0 | C-4 |

| ~35.0 | C-2' |

| ~25.0 | C-5 |

| ~22.0 | C-6 |

| ~14.0 | C-7 |

| ~8.0 | C-1' |

Note: Predicted data is based on spectral analysis of similar compounds and empirical NMR prediction tools.

Two-Dimensional NMR Techniques for Complex Alkynols

For more complex alkynols or to unambiguously confirm the assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the ethyl group (H-1' and H-2') and among the protons of the butyl chain (H-4, H-5, H-6, and H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of both ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. For instance, the acetylenic proton (H-1) would show a correlation to the carbinol carbon (C-3), and the protons on C-4 and C-2' would show correlations to C-3, thereby confirming the position of the ethyl and butyl groups relative to the hydroxyl-bearing carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyne, and alkyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 (broad) | O-H | Alcohol, hydrogen-bonded |

| ~3300 (sharp) | C≡C-H | Terminal alkyne C-H stretch |

| ~2960-2870 | C-H | Alkyl C-H stretch |

| ~2120 | C≡C | Alkyne C≡C stretch (weak) |

| ~1050 | C-O | Alcohol C-O stretch |

The broadness of the O-H stretch is indicative of hydrogen bonding. The sharp peak around 3300 cm⁻¹ is a definitive feature of a terminal alkyne.

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (140.23 g/mol ).

The fragmentation of tertiary alcohols is often initiated by the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. Common fragmentation pathways for this compound would likely involve the loss of the ethyl or butyl group.

Loss of an ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 111.

Loss of a butyl group (-CH₂CH₂CH₂CH₃): This would lead to a fragment ion at m/z 83.

Dehydration (-H₂O): The loss of a water molecule is a common fragmentation pathway for alcohols, which would produce a fragment at m/z 122.

Elemental Compositional Analysis for Stoichiometric Verification

Elemental analysis determines the percentage composition of elements in a compound, which is used to verify its empirical and molecular formula. For this compound, with the molecular formula C₉H₁₆O, the theoretical elemental composition is as follows:

Table 4: Elemental Composition of this compound

| Element | Mass Percentage |

| Carbon (C) | 77.09% |

| Hydrogen (H) | 11.50% |

| Oxygen (O) | 11.41% |

Experimental results from elemental analysis should closely match these theoretical values to confirm the stoichiometry of the compound.

Computational and Theoretical Chemistry Applied to 3 Ethyl 1 Heptyn 3 Ol

In Silico Prediction of Spectroscopic Parameters:While basic spectral data may exist, detailed in silico predictions and their correlation with experimental data for parameters such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for 3-Ethyl-1-heptyn-3-ol are not present in the accessible scientific literature.

Due to the absence of specific computational and theoretical research on this compound, the generation of the requested article with the required level of detail, accuracy, and adherence to the strict outline is not feasible. To provide such an article would necessitate conducting original research, which is beyond the scope of this platform.

Applications of 3 Ethyl 1 Heptyn 3 Ol in Advanced Organic Synthesis and Materials Science

3-Ethyl-1-heptyn-3-ol as a Key Building Block and Synthon in Complex Molecule Synthesis

In the realm of organic synthesis, this compound serves as a valuable building block. Organic building blocks are functionalized molecules that act as the fundamental components for the bottom-up assembly of more complex structures. cymitquimica.com The dual functionality of this compound allows it to participate in a wide array of chemical transformations, making it a useful synthon for introducing the 3-ethyl-3-hydroxyhept-1-ynyl moiety into a target molecule.

The reactivity of propargylic alcohols, the class to which this compound belongs, is well-documented. The terminal alkyne can undergo a variety of reactions, including Sonogashira coupling, Glaser coupling, and "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Simultaneously, the tertiary hydroxyl group can be a challenging leaving group but can be activated to participate in nucleophilic substitution reactions, often leading to the formation of allenes or other propargyl derivatives. mdpi.com

Research on related tertiary propargylic alcohols demonstrates their utility in tandem reactions. For instance, a Friedel–Crafts alkylation followed by hydroarylation with electron-rich arenes can lead to the formation of complex indene (B144670) structures. researchgate.net These established reaction pathways for analogous compounds underscore the potential of this compound in the assembly of intricate molecular frameworks.

Below is a representative table of a reaction type applicable to tertiary propargylic alcohols, illustrating how they can be used to form new carbon-carbon bonds, a fundamental process in constructing complex molecules.

Table 1: Representative Application of a Tertiary Propargylic Alcohol in a Tandem Friedel-Crafts Alkylation/Hydroarylation Reaction Data derived from studies on analogous tertiary propargylic alcohols.

| Tertiary Propargylic Alcohol Substrate | Arene Nucleophile | Catalyst | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,1-Diphenylprop-2-yn-1-ol | 1,3,5-Trimethoxybenzene | p-Toluenesulfonic acid (PTSA) | 1-(2,4,6-Trimethoxyphenyl)-1,3-diphenyl-1H-indene | 95 | researchgate.net |

| 1-Phenyl-1-(p-tolyl)prop-2-yn-1-ol | 1,3,5-Trimethoxybenzene | p-Toluenesulfonic acid (PTSA) | 1-(2,4,6-Trimethoxyphenyl)-3-phenyl-1-(p-tolyl)-1H-indene | 92 | researchgate.net |

Stereodivergent Functionalization of Alkynols and Related Applications

The synthesis of molecules with fully substituted, or quaternary, stereocenters is a significant challenge in organic chemistry. This compound possesses such a center at the C3 position. Stereodivergent synthesis offers a powerful strategy to control this stereochemistry, enabling the selective formation of any possible stereoisomer of a product from a single starting material simply by changing the catalyst or reaction conditions.

For alkynols like this compound, stereodivergent functionalization would involve reactions that create at least one new stereocenter in a controlled manner relative to the existing chiral center. While specific stereodivergent studies on this compound are not prominent in the literature, the principles have been established for the broader class of propargylic alcohols. Key reactions include asymmetric hydrogenation, epoxidation, and nucleophilic additions to the alkyne, where the choice of a chiral ligand or catalyst dictates the stereochemical outcome.

For example, in the hydration of propargylic alcohols to form α-hydroxy ketones, different metal catalysts can be employed to influence the reaction pathway and selectivity. mdpi.comacs.org The activation of the hydroxyl group is a critical step that can be influenced by the choice of catalyst, which in a stereodivergent context, could be used to favor the formation of a specific enantiomer or diastereomer. mdpi.com

The following table illustrates the concept of catalyst control in achieving stereoselectivity in a reaction involving a propargylic alcohol derivative, a core principle of stereodivergent synthesis.

Table 2: Example of Catalyst-Controlled Stereoselectivity in a Reaction of a Propargylic Substrate This table demonstrates the principle of stereodivergent control using analogous substrates.

| Substrate | Catalyst/Ligand System | Major Product Stereoisomer | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Propargyl Acetate Derivative | [Cu(ACN)₄]BF₄ / (S,S)-L | (R)-Stereocenter formed | High ee | mdpi.com |

| Propargyl Acetate Derivative | [Cu(ACN)₄]BF₄ / (R,R)-L | (S)-Stereocenter formed | High ee | mdpi.com |

Development of Novel Materials via this compound Derivatives

The unique structure of this compound makes it an attractive candidate for the development of novel polymers and advanced materials. The terminal alkyne group is particularly suited for modern polymerization techniques. rawsource.com Propargyl alcohol and its derivatives are recognized as precursors for creating specialty polymers with desirable properties such as high thermal stability and mechanical strength. rawsource.com

One of the most powerful methods for incorporating molecules like this compound into a polymer is through azide-alkyne cycloaddition, a cornerstone of "click chemistry." By converting the hydroxyl group to an azide (B81097) or by reacting the alkyne with an azide-functionalized polymer, this compound can be either integrated into a polymer backbone or used as a pendant group to introduce specific functionalities. Such pendant hydroxyl groups can serve as sites for further modification or improve the hydrophilicity and adhesive properties of the material.

Furthermore, propargyl ether-functionalized polymers have been shown to form cross-linked networks upon thermal treatment, resulting in materials with high glass transition temperatures (Tg) and excellent thermostability. rsc.org A derivative of this compound, such as its propargyl ether, could be copolymerized to create a new class of poly(m-phenylene) precursors for high-performance insulating materials in the microelectronics industry. rsc.org The development of poly(propargyl alcohol)s is also an area of interest for creating porous networks capable of gas capture. mdpi.com

The table below summarizes potential material types that could be developed using alkyne-functionalized monomers like derivatives of this compound.

Table 3: Potential Materials Derived from Alkyne-Functionalized Monomers Based on properties of polymers synthesized from analogous propargyl derivatives.

| Polymer Type | Polymerization Method | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Poly(m-phenylene) with propargyl ether pendants | Nickel-catalyzed coupling, followed by thermal curing | High Tg (>330 °C), high char yield (67%), good solubility before curing | Microelectronic insulation, high-modulus materials | rsc.org |

| Cross-linked Poly(propargyl alcohol) networks | Coordination or spontaneous polymerization | Microporosity, potential for functionalization | Reversible H₂O and CO₂ capture, chiral stationary phases | mdpi.com |

| Functional Polyesters | Melt condensation with alkyne-functionalized diols | Biodegradability, tunable mechanical properties | Biomedical scaffolds, elastomers | nih.gov |

Future Perspectives and Research Challenges for 3 Ethyl 1 Heptyn 3 Ol Chemistry

Innovative Catalysis for Enhanced Selectivity and Efficiency in Alkynol Synthesis

The synthesis of tertiary acetylenic alcohols like 3-Ethyl-1-heptyn-3-ol traditionally involves the addition of a metal acetylide to a ketone. While effective, these methods can suffer from drawbacks such as the use of stoichiometric amounts of strong bases and limited enantioselectivity in the formation of chiral centers. The future of this compound synthesis lies in the development of innovative catalytic systems that offer superior control over selectivity and efficiency.

Key Research Areas:

Enantioselective Catalysis: A primary challenge is the development of catalysts that can facilitate the asymmetric addition of terminal alkynes to prochiral ketones, yielding enantiomerically enriched tertiary propargylic alcohols. nih.gov Research is focused on chiral ligands for metals like zinc, copper, and titanium that can create a chiral environment around the active site, directing the approach of the nucleophile to one face of the ketone. nih.gov The successful application of such catalysts would be a significant breakthrough, as chiral tertiary alcohols are valuable intermediates in the pharmaceutical industry.

Transition-Metal-Free Catalysis: While transition metals are effective, their cost, toxicity, and potential for product contamination are concerns. Future research will likely explore organocatalysis and main-group metal catalysis as more sustainable alternatives. Chiral N-heterocyclic carbenes (NHCs), for instance, have shown promise in promoting enantioselective benzoin-type reactions to produce tertiary alkynyl carbinols. nih.gov

Multi-component Reactions: Designing catalysts that can orchestrate multi-component reactions, where this compound is synthesized in a single step from simpler, readily available starting materials, would significantly improve process efficiency.

Illustrative Data on Catalyst Performance for Tertiary Alkynol Synthesis:

| Catalyst System | Ketone Substrate | Alkyne Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Zn(OTf)₂ / N-methylephedrine | Various aldehydes | Terminal alkynes | up to 99 | up to 99 | princeton.edu |

| Cu-H / (R,R)-Ph-BPE | Racemic tertiary propargylic alcohols | Hydrosilane | - | up to 20 (s-factor) | researchgate.net |

| Chiral Salen Ligand / Dimethylzinc | Unactivated ketones | Terminal alkynes | Good | Moderate to good | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The vast parameter space of chemical reactions, including catalyst, solvent, temperature, and stoichiometry, makes the traditional one-variable-at-a-time optimization approach both time-consuming and inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes to compounds like this compound.

Key Applications:

Predictive Modeling: ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and enantioselectivity. princeton.edunih.govgithub.comresearchgate.net For the synthesis of this compound, an ML model could predict the optimal combination of a ketone, an alkyne, a catalyst, and reaction conditions to maximize the yield.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to a target molecule. idpublications.org By analyzing vast reaction databases, these tools can identify non-intuitive disconnections and suggest starting materials that might be overlooked by human chemists.

Automated Synthesis: The integration of AI with robotic platforms enables the concept of "self-driving laboratories" where an algorithm designs an experiment, a robot performs it, and the results are fed back to the algorithm to inform the design of the next experiment. This closed-loop optimization can rapidly identify the optimal conditions for the synthesis of this compound.

Challenges and Opportunities:

A major hurdle is the availability of large, high-quality datasets of chemical reactions. The development of standardized data formats and a culture of data sharing within the chemical community will be crucial for the advancement of AI in chemistry. Furthermore, the interpretability of ML models remains a challenge; understanding the "why" behind a model's prediction is essential for gaining new chemical insights.

Exploration of Bio-Inspired Synthetic Routes for Acetylenic Alcohols

Nature has evolved a vast arsenal (B13267) of enzymes that catalyze chemical reactions with remarkable selectivity and efficiency under mild conditions. Harnessing the power of biocatalysis presents a green and sustainable approach to the synthesis of chiral acetylenic alcohols.

Key Strategies:

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that have been successfully employed in the kinetic resolution of racemic alcohols. scielo.brd-nb.infonih.govjocpr.commdpi.com In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the two enantiomers. Research into lipases with high activity and selectivity towards tertiary propargylic alcohols could provide a practical route to enantiopure this compound. scielo.brd-nb.infonih.govjocpr.commdpi.com

Deracemization: A more advanced strategy involves the deracemization of a racemic mixture, where the unwanted enantiomer is converted into the desired one, theoretically allowing for a 100% yield. acs.orgmdpi.com Chemoenzymatic deracemization, combining a non-selective metal-catalyzed oxidation with a highly enantioselective enzymatic reduction, is a promising avenue.

Engineered Enzymes: Through directed evolution and protein engineering, enzymes can be tailored to accept non-natural substrates and catalyze novel transformations. It may be possible to engineer an enzyme that directly catalyzes the enantioselective addition of acetylene (B1199291) to 2-pentanone to produce (R)- or (S)-3-Ethyl-1-heptyn-3-ol.

Advantages of Biocatalysis:

High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and enantioselectivity.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.

Sustainability: Enzymes are biodegradable and derived from renewable resources.

Scalable and Sustainable Production Technologies for this compound

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including safety, cost-effectiveness, and environmental impact. The development of scalable and sustainable technologies is paramount for the commercial viability of this compound and its derivatives.

Key Technologies and Methodologies:

Continuous Flow Chemistry: Performing chemical reactions in continuous flow reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents like acetylene, and the potential for process automation and integration of in-line analysis. nih.govnih.govx-mol.com The synthesis of propargyl alcohol has been successfully demonstrated in a continuous process. kyoto-u.ac.jp

Green Chemistry Metrics: The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. Metrics such as Atom Economy, Process Mass Intensity (PMI), and E-Factor are used to quantify the "greenness" of a synthesis and guide process optimization towards waste reduction and resource efficiency. upc.edu Life Cycle Assessment (LCA) provides a holistic evaluation of the environmental impacts of a product or process from cradle to grave. upc.eduresearchgate.netrsc.orgyoutube.com

Alternative Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental footprint of the synthesis. The use of catalytic rather than stoichiometric reagents also contributes to waste reduction.

Industrial Perspective:

The industrial production of acetylenic alcohols often relies on well-established but potentially less sustainable methods. acs.orgugr.es Future research will focus on retrofitting existing infrastructure or developing new plants that incorporate continuous flow technology, utilize greener catalysts and solvents, and are designed with circular economy principles in mind. The economic feasibility of these new technologies will be a critical factor in their adoption by the chemical industry.

Q & A

Q. What are the optimal catalytic systems for synthesizing 3-Ethyl-1-heptyn-3-ol via hydrogenation, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound often involves selective hydrogenation of alkynol precursors. Palladium-based catalysts, such as Lindlar catalysts or ligand-modified Pd nanoparticles, are commonly used to control stereoselectivity and avoid over-hydrogenation . Key parameters include:

- Catalyst selection : Ligand-modified Pd nanoparticles improve selectivity by restricting access to active sites, reducing undesired byproducts .

- Reaction conditions : Lower hydrogen pressure (1–3 bar) and ambient temperature minimize side reactions. Solvent polarity (e.g., ethanol vs. hexane) also affects reaction kinetics.

- Purification : Post-reaction distillation or column chromatography ensures purity (>95%), as verified by GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at 3300–3500 cm⁻¹, C≡C stretch at 2100–2260 cm⁻¹) .

- GC-MS : Quantifies purity and detects impurities using non-polar columns (e.g., HP-5MS) with temperature programming (40°C to 250°C at 10°C/min) .

- NMR : ¹H NMR confirms structure via alkynyl proton signals (δ 1.8–2.2 ppm) and ethyl/methyl group splitting patterns .

- Exact mass analysis : High-resolution mass spectrometry (HRMS) validates molecular weight (112.17 g/mol) .

Q. What are the key considerations in designing experiments to assess the thermal stability of this compound under various storage conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition onset temperature (typically >150°C) under nitrogen .

- Accelerated aging studies : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via GC-MS.

- Oxygen exposure : Use inert atmospheres (argon) to prevent oxidation. UV-Vis spectroscopy tracks peroxide formation .

Advanced Research Questions

Q. How can computational models predict feasible synthetic routes for this compound, and what are their limitations?

Methodological Answer:

- Retrosynthetic analysis : AI-driven tools (e.g., Reaxys, Pistachio) propose routes via propargyl alcohol intermediates or Grignard additions .

- DFT calculations : Simulate transition states to evaluate energy barriers for key steps (e.g., hydrogenation or alkyne hydration).

- Limitations : Models may overlook steric effects in bulky substrates or solvent interactions, requiring experimental validation .

Q. What strategies resolve contradictions in reported selectivity data for hydrogenation reactions of this compound using different catalytic systems?

Methodological Answer:

- Comparative studies : Test Pd/C vs. Lindlar catalyst under identical conditions (solvent, H₂ pressure) to isolate catalyst effects .

- Kinetic profiling : Monitor reaction progress via in-situ IR to identify intermediate species causing selectivity variations.

- Statistical analysis : Use Design of Experiments (DoE) to rank factors (e.g., temperature, ligand ratio) impacting selectivity .

Q. How does the steric environment of this compound influence its reactivity in transition metal-catalyzed coupling reactions?

Methodological Answer:

- Steric hindrance : The ethyl group adjacent to the hydroxyl restricts access to catalytic sites, favoring terminal alkyne reactions (e.g., Sonogashira coupling) over internal positions .

- Ligand design : Bulky phosphine ligands (e.g., PPh₃) mitigate steric effects, enhancing reaction rates in cross-coupling .

- Mechanistic studies : EXAFS or X-ray crystallography reveal metal-alkyne coordination geometry, guiding catalyst optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.